2-Chlorothiobenzamide
Overview
Description
2-Chlorothiobenzamide is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and agriculture. The compound is characterized by the presence of a chloro group and a thiobenzamide moiety, which contribute to its biological activity and chemical reactivity.
Synthesis Analysis
The synthesis of related compounds such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves a multi-step process starting from methyl 3-aminothiophene-2-carboxylate. This process includes condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . Another synthesis method for 2-chloro-N-phenylbenzamide involves the acyl halide aminolysis reaction between 2-chloro-benzoyl chloride and aniline .
Molecular Structure Analysis
The molecular structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has been elucidated using crystallography, showing that it crystallizes in the tetragonal system. Density functional theory (DFT) calculations have been used to compare optimized geometric bond lengths and bond angles with X-ray diffraction values .
Chemical Reactions Analysis
Chemical reactions involving 2-chlorothiobenzamide derivatives include intramolecular cyclization during the electrochemical reduction of 2-chloro-NN-diphenylbenzamides. This reaction leads to the formation of N-phenylphenanthridone and biphenyl-2-carboxanilide, indicating the reactivity of the aryl radical formed by reductive cleavage of the carbon-chlorine bond .
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as 2,6-difluorobenzamide, have been characterized, with a reported melting point of 145.4-145.6 °C. The structure of these compounds has been confirmed using IR and 1HNMR spectrometry . The chemical properties of 2-chlorothiobenzamide derivatives are influenced by the presence of the chloro and amide groups, which can participate in various chemical reactions and contribute to biological activity.
Relevant Case Studies
The antiproliferative activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has been studied, showing marked inhibition against several human cancer cell lines, including colon, lung, and gastric cancers. The IC50 values for these cell lines were in the low micromolar range, demonstrating promising anticancer activity . Additionally, 2-chloro-N-phenylbenzamide has been evaluated for its antifungal activity against plant pathogens, showing good inhibitory effects and laying the foundation for the development of new fungicides .
Scientific Research Applications
Cytotoxicity Studies : 2,2'-Dichlorodiethyl sulfide, a compound related to 2-Chlorothiobenzamide, has been studied for its cytotoxic effects on human lymphocytes. The study developed an in vitro method using human peripheral lymphocytes to study the cytotoxicity, which could be prevented using therapeutics like niacinamide and 3-aminobenzamide (Meier & Johnson, 1992).
Chemical Synthesis : The compound has been involved in the synthesis of 2-substituted benzothiazoles, using radical cyclization induced by chloranil under specific conditions. This synthesis method is simple and yields the products in moderate to good yields (Rey et al., 2009).
Chemical Reactions : Reactions of p-chlorothiobenzamide with various arylmagnesium bromides have been studied, yielding corresponding diphenylmethyleneamine and thiobenzophenone as products in good yields (Karakasa et al., 1979).
Molecular Conformations : The electric dipole moments of compounds including 4-chlorothiobenzamide have been measured, helping in the analysis of molecular solute conformations (Pappalardo & Gruttadauria, 1974).
Hepatotoxicity Studies : The relative hepatotoxicity of thiobenzamide derivatives, including p-chlorothiobenzamide, has been evaluated in mice. The study supports the concept that thiobenzamides play a role in the hepatotoxicity of certain derivatives (Mizutani & Suzuki, 1996).
Residue Analysis in Agriculture : Methods for analyzing residues of herbicides like 2,6-dichlorothiobenzamide in crops, soil, and water have been developed, which are crucial for ensuring environmental and food safety (Beynon et al., 1966).
Photocatalytic Degradation Studies : The use of adsorbent supports for photocatalytic degradation of compounds like propyzamide, which is structurally related to 2-Chlorothiobenzamide, has been investigated. Such studies are significant in environmental chemistry (Torimoto et al., 1996).
Safety And Hazards
properties
IUPAC Name |
2-chlorobenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQYOORLPNYQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166221 | |
Record name | Benzenecarbothioamide, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorothiobenzamide | |
CAS RN |
15717-17-6 | |
Record name | Benzenecarbothioamide, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015717176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenecarbothioamide, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chlorothiobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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